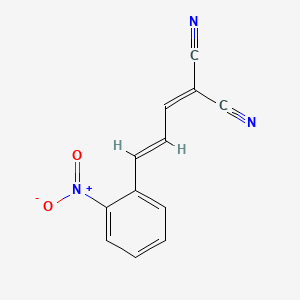
(2-Nitrocinnamylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrocinnamylidene)malononitrile is an organic compound known for its unique chemical structure and reactivity. It is a derivative of malononitrile, which is a valuable building block in organic synthesis. The compound is characterized by the presence of a nitro group, a cinnamylidene moiety, and two cyano groups, making it highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrocinnamylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting benzaldehyde derivatives with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as hydrotalcites can be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Nitrocinnamylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, such as amino, nitroso, and thiol-substituted compounds .
Applications De Recherche Scientifique
(2-Nitrocinnamylidene)malononitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Nitrocinnamylidene)malononitrile involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the nitro and cyano groups, which can participate in electron transfer and nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates that can modify biological macromolecules, such as proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Malononitrile: A simpler analog without the nitro and cinnamylidene groups.
Benzylidenemalononitrile: Similar structure but lacks the nitro group.
Cinnamylidenemalononitrile: Similar structure but lacks the nitro group.
Uniqueness: (2-Nitrocinnamylidene)malononitrile is unique due to the presence of both the nitro and cinnamylidene groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
41122-42-3 |
|---|---|
Formule moléculaire |
C12H7N3O2 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-10(9-14)4-3-6-11-5-1-2-7-12(11)15(16)17/h1-7H/b6-3+ |
Clé InChI |
KWNBVBVINZVSFN-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C=C(C#N)C#N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=CC=C(C#N)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

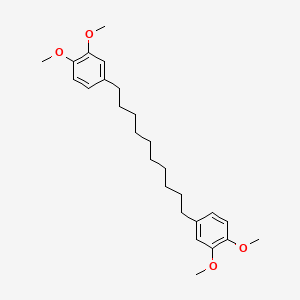
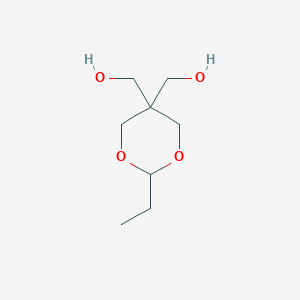

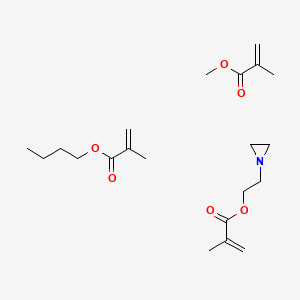
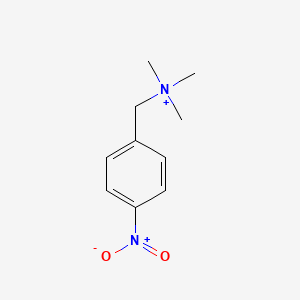

![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

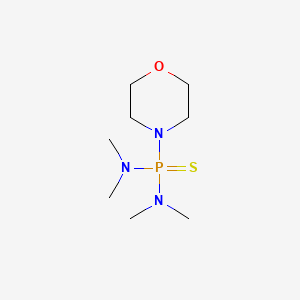
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)

